(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
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Biological Activity
The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential therapeutic applications. It belongs to a class of piperazine derivatives that have garnered interest in medicinal chemistry due to their biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C21H19F3N6O, with a molecular weight of approximately 428.42 g/mol. The structural framework includes a piperazine ring, a pyridazine moiety, and a trifluoromethylphenyl group, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H19F3N6O |
Molecular Weight | 428.42 g/mol |
CAS Number | 1021073-51-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar compounds reported that certain piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the piperazine structure can enhance efficacy against resistant strains of bacteria .
Anticancer Potential
Research has shown that piperazine-containing compounds can inhibit various cancer cell lines. For instance, compounds with structural similarities to the target molecule have been evaluated for their cytotoxicity against human cancer cell lines, revealing promising results. In particular, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, docking studies have suggested that the piperazine moiety interacts with key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy .
Case Studies
- Anti-Tubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, several compounds showed IC90 values below 50 μM, indicating their potential for further development as anti-tubercular agents .
- Cytotoxicity Evaluation : In vitro studies on human embryonic kidney (HEK-293) cells demonstrated that selected piperazine derivatives had low cytotoxicity, making them suitable candidates for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
Properties
IUPAC Name |
[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-3-1-15(2-4-16)20(31)30-13-11-29(12-14-30)19-6-5-18(27-28-19)26-17-7-9-25-10-8-17/h1-10H,11-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODCZEPNLQBEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.